molecular formula C12H10BrFO B13930196 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol

Cat. No.: B13930196
M. Wt: 269.11 g/mol
InChI Key: SDDOEUQLFDPGQH-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol is an organic compound with the molecular formula C12H10BrFO. It is a derivative of naphthalenol, characterized by the presence of bromine, ethyl, and fluorine substituents on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol typically involves multi-step organic reactions. One common method is the bromination of 5-ethyl-1-fluoro-2-naphthalenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol is unique due to the combination of bromine, ethyl, and fluorine substituents on the naphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H10BrFO

Molecular Weight

269.11 g/mol

IUPAC Name

4-bromo-5-ethyl-1-fluoronaphthalen-2-ol

InChI

InChI=1S/C12H10BrFO/c1-2-7-4-3-5-8-11(7)9(13)6-10(15)12(8)14/h3-6,15H,2H2,1H3

InChI Key

SDDOEUQLFDPGQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=C2Br)O)F

Origin of Product

United States

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